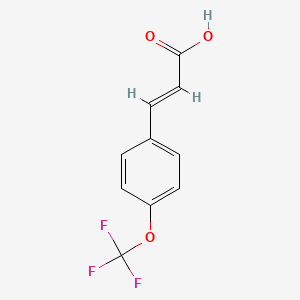

4-(Trifluoromethoxy)cinnamic acid

Descripción

Historical Context and Significance of Cinnamic Acid Derivatives in Medicinal Chemistry and Agriculture

Cinnamic acid and its derivatives are a class of organic compounds that are naturally present in a variety of plants, including those of the Cinnamomum genus. mdpi.com Historically, these compounds have been mainstays in traditional medicine, particularly in ancient Chinese texts, valued for their therapeutic properties. mdpi.com The basic structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, offers multiple sites for chemical modification: the phenyl ring, the α,β-unsaturated bond, and the carboxylic acid group. cornell.edunih.gov This structural versatility has allowed for the synthesis of a wide array of derivatives.

In medicinal chemistry, cinnamic acid derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. mdpi.comcornell.edunih.govjocpr.com Modern research has validated many of these traditional uses, demonstrating that derivatives can exhibit enhanced efficacy compared to the parent compound. mdpi.comnih.gov The nature and position of substituents on the cinnamic acid scaffold play a crucial role in determining the biological activity of the resulting molecule. nih.gov For instance, the introduction of hydroxyl or methoxy (B1213986) groups has been shown to influence the therapeutic potential of these derivatives. jocpr.com

In the agricultural sector, cinnamic acid derivatives have also been explored for their potential as agrochemicals, particularly as herbicides and fungicides, contributing to the development of effective crop protection solutions. chemimpex.com

Rationale for Investigating 4-(Trifluoromethoxy)cinnamic Acid and its Distinctive Trifluoromethoxy Moiety

The strategic incorporation of fluorine-containing functional groups is a key tactic in modern drug design and materials science. bohrium.comscilit.com The trifluoromethoxy group (-OCF₃) in particular, offers a unique combination of properties that make it an attractive substituent for modifying bioactive molecules. bohrium.comscilit.com

The rationale for investigating this compound is rooted in the distinctive characteristics imparted by the trifluoromethoxy moiety:

Metabolic Stability: The trifluoromethoxy group is known for its high metabolic stability, which can enhance the half-life of a drug candidate by preventing metabolic degradation at the site of substitution. bohrium.com

Lipophilicity: This group can increase the lipophilicity of a molecule, which may improve its ability to permeate biological membranes and interact with molecular targets. bohrium.commdpi.com

Electronic Effects: The trifluoromethoxy group possesses special electrical properties that can modify the electronic environment of the parent molecule, potentially influencing its binding affinity and reactivity. bohrium.com

While the trifluoromethyl group (-CF₃) is more commonly utilized in medicinal chemistry, the trifluoromethoxy group is considered a highly promising, though currently underdeveloped, functionality in the design of biologically active compounds. bohrium.comresearchgate.nethovione.com The investigation of this compound, therefore, represents an effort to explore the potential benefits of combining the established biological relevance of the cinnamic acid scaffold with the unique physicochemical properties of the trifluoromethoxy group.

Overview of Key Research Areas Explored for this compound

Research into this compound and its isomers has primarily focused on their utility as intermediates and building blocks in the synthesis of more complex molecules for various applications. The key research areas include:

Pharmaceutical Development: The compound serves as an intermediate in the synthesis of potential pharmaceuticals. chemimpex.com The presence of the trifluoromethoxy group is intended to enhance the biological activity of the final products. chemimpex.com

Agricultural Chemistry: It is utilized in the formulation of agrochemicals, where the trifluoromethoxy group can contribute to improved stability and efficacy in applications such as pest control. chemimpex.com

Materials Science: There is interest in exploring this compound for the development of advanced materials, including polymers and coatings, where its incorporation could impart desirable properties like enhanced thermal and chemical resistance. chemimpex.com

Organic Synthesis: As a versatile building block, its unique structure allows for a range of chemical reactions, facilitating the creation of complex molecules for various synthetic pathways. chemimpex.com

Compound Properties

| Property | Value | Source |

| IUPAC Name | (2E)-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid | sigmaaldrich.com |

| CAS Number | 783-13-1 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₀H₇F₃O₃ | scbt.com |

| Molecular Weight | 232.16 g/mol | scbt.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYVTJANWYBGPW-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783-13-1 | |

| Record name | 4-(Trifluoromethoxy)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Trifluoromethoxy Cinnamic Acid

Advanced Synthetic Pathways for 4-(Trifluoromethoxy)cinnamic Acid

The synthesis of this compound, a fluorinated analog of cinnamic acid, involves several strategic pathways that introduce the trifluoromethoxy group and construct the cinnamic acid backbone.

Aldol Condensation and Related Reactions

While classic Aldol condensation involves enolates of aldehydes or ketones, the synthesis of cinnamic acids from aromatic aldehydes typically employs related named reactions like the Knoevenagel or Perkin condensations. wikipedia.orgsigmaaldrich.comwikipedia.org

The Knoevenagel condensation provides a versatile route, reacting an aromatic aldehyde, such as 4-(trifluoromethoxy)benzaldehyde (B1346576), with a compound containing an active methylene (B1212753) group, like malonic acid or its esters. wikipedia.orgnih.gov The reaction is often catalyzed by a weak base, such as an amine or its salt (e.g., piperidine, pyridine), and is followed by spontaneous dehydration to yield the α,β-unsaturated product. sigmaaldrich.comwikipedia.org The Doebner modification of the Knoevenagel condensation specifically uses pyridine (B92270) as the solvent and malonic acid as the active methylene compound, which often results in decarboxylation to directly form the cinnamic acid derivative. wikipedia.org

The Perkin reaction is another established method for synthesizing cinnamic acids. wikipedia.orgbyjus.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), such as acetic anhydride, in the presence of an alkali salt of the corresponding acid (e.g., sodium acetate). wikipedia.orgjk-sci.com The reaction requires high temperatures, but yields the α,β-unsaturated acid upon hydrolysis of the intermediate. byjus.comjk-sci.com

A plausible synthetic sequence for this compound would start with 4-(trifluoromethoxy)benzaldehyde and react it with malonic acid under Knoevenagel-Doebner conditions.

Table 1: Examples of Knoevenagel Condensation for Cinnamic Acid Synthesis This table presents generalized findings on the Knoevenagel reaction; specific yield data for the 4-trifluoromethoxy derivative was not available in the search results.

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks/Ethanol (B145695) | 2-Benzylidenemalononitrile | nih.gov |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | Enone product | wikipedia.org |

| Fluorinated benzaldehydes | Malononitrile | None (Mechanochemical) | Fluorinated 2-benzylidenemalononitrile | researchgate.net |

The synthesis of this compound can also be achieved through the oxidation of the corresponding alcohol, 4-(trifluoromethoxy)cinnamyl alcohol. This transformation represents a key step in converting a less oxidized precursor to the desired carboxylic acid. Various oxidizing agents can be employed for this purpose. While specific examples detailing the oxidation of 4-(trifluoromethoxy)cinnamyl alcohol were not found, the general oxidation of cinnamyl alcohol to cinnamic acid is a well-known transformation in organic synthesis. inchem.org This process typically proceeds through an intermediate aldehyde, cinnamaldehyde, which is then further oxidized to the carboxylic acid. inchem.org Reagents capable of performing this two-step oxidation or directly converting the alcohol to the acid are utilized.

Coupling Reactions for Cinnamic Acid Amide and Ester Formation

For amide formation, common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com This intermediate is then readily attacked by an amine to form the amide bond. Other reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are also widely used to promote efficient amide bond formation and suppress side reactions. jst.go.jp Research has demonstrated the synthesis of various cinnamic acid amides by reacting the acid with amines in the presence of EDC and HOBt. jst.go.jpnih.gov Another approach involves converting the cinnamic acid to a more reactive cinnamoyl chloride, which then readily reacts with an amine to produce the corresponding amide. researchgate.net

Ester formation, or esterification, is most commonly achieved through the Fischer esterification method. researchgate.netsapub.org This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and typically requires heating. researchgate.netprepchem.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. uns.ac.id Another powerful method for ester synthesis is the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) (TPP) and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) to couple an alcohol with the carboxylic acid under mild conditions. jst.go.jp

Table 2: Reagents for Amide and Ester Formation from Cinnamic Acids

| Transformation | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Amidation | EDC, HOBt, Et₃N | Cinnamic Acid Amide | jst.go.jp |

| Amidation | Cinnamoyl Chloride | Cinnamic Acid Amide | researchgate.net |

| Amidation | DCC | Cinnamic Acid Amide | youtube.com |

| Esterification | Alcohol, H₂SO₄ (Fischer) | Cinnamic Acid Ester | researchgate.netprepchem.com |

Regioselective Fluorination Strategies for Trifluoromethoxy Group Introduction

The introduction of the trifluoromethoxy (-OCF₃) group onto the aromatic ring is a critical step in the synthesis of this compound. This functional group significantly alters the electronic properties and lipophilicity of the molecule. The most common strategy involves the trifluoromethoxylation of a phenolic precursor, such as 4-hydroxycinnamic acid (also known as p-coumaric acid) or a precursor like 4-hydroxybenzaldehyde. thermofisher.com

The development of efficient and regioselective methods for this transformation is an active area of research. One approach for synthesizing related difluoromethyl cinnamoyl amides involved using Deoxofluor® as a fluorinating agent on a phenolic precursor, which suggests that similar strategies could be adapted for trifluoromethoxylation. nih.gov The synthesis generally proceeds by first preparing the aromatic precursor with a hydroxyl group at the desired position (para-position), followed by the reaction with a suitable trifluoromethoxylating agent to install the -OCF₃ group.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is characterized by the functional groups present: the carboxylic acid, the alkene, and the trifluoromethoxy-substituted aromatic ring.

Esterification Reactions for Functional Group Modification

The carboxylic acid moiety of this compound is readily converted into a wide range of esters for functional group modification. This transformation is valuable for altering the compound's physical properties, such as solubility and volatility, and for creating derivatives for various applications.

The most direct and common method is the Fischer esterification , where the acid is heated with an alcohol (e.g., ethanol, propanol, butanol) in the presence of an acid catalyst like concentrated sulfuric acid. researchgate.netsapub.orgprepchem.com For example, the synthesis of ethyl 4-(trifluoromethyl)cinnamate was achieved by refluxing 4-(trifluoromethyl)cinnamic acid in ethanol with sulfuric acid for 24 hours. prepchem.com This highlights a standard procedure applicable to the trifluoromethoxy analog.

Table 3: Example of Fischer Esterification for a Cinnamic Acid Derivative

| Starting Acid | Alcohol | Catalyst | Product | Conditions | Reference |

|---|---|---|---|---|---|

| 4-(Trifluoromethyl)cinnamic acid | Ethanol | H₂SO₄ | Ethyl 4-(trifluoromethyl)cinnamate | Reflux, 24 hours | prepchem.com |

These esterification reactions allow for the synthesis of a diverse library of 4-(trifluoromethoxy)cinnamate esters, which can serve as intermediates in the synthesis of more complex molecules. chemimpex.com

Amidation Reactions for Biologically Active Conjugates

The conversion of the carboxylic acid moiety of cinnamic acids into amides is a common strategy to generate derivatives with enhanced biological activity. The resulting cinnamamides are a well-established class of compounds with a broad range of pharmacological effects.

General synthetic approaches to cinnamamides involve the activation of the carboxylic acid followed by reaction with a desired amine. Common coupling reagents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or converting the cinnamic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. beilstein-journals.orgnih.govnih.gov

While research specifically detailing amides of this compound is limited, studies on structurally related compounds highlight the potential of this class. For instance, a series of N-arylcinnamamides were synthesized and evaluated for their antimicrobial properties. One notable compound, (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide , demonstrated high activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and various mycobacterial strains. mdpi.combohrium.comresearchgate.net This finding underscores the importance of the trifluoromethoxy-substituted phenyl ring in the N-aryl portion of the cinnamamide (B152044) for potent antibacterial action. The synthesis of these amides is typically achieved by reacting the appropriately substituted cinnamic acid chloride with the corresponding aniline. mdpi.com

The biological efficacy of cinnamamides is often linked to the nature and position of substituents on both the cinnamic acid and the N-aryl rings. nih.govmdpi.com For example, derivatives containing trifluoromethyl (-CF₃) groups have shown significant activity against various bacterial strains, including M. tuberculosis. nih.gov This suggests that amides derived directly from this compound could yield conjugates with significant and potentially novel biological activities.

Photochemical Transformations: Solid-State [2+2] Photodimerization

The carbon-carbon double bond in cinnamic acid derivatives can undergo photochemical reactions, most notably [2+2] cycloaddition in the solid state. This topochemical reaction, governed by the packing of molecules in the crystal lattice, can lead to the formation of cyclobutane (B1203170) derivatives, specifically truxillic or truxinic acids. nih.govnih.gov The reaction is highly dependent on the crystal packing, requiring the reactive double bonds of adjacent molecules to be parallel and separated by a distance of less than approximately 4.2 Å, a principle known as Schmidt's rule. nih.govrsc.org

While direct studies on the photodimerization of this compound are not prominent in the literature, extensive research on the closely related analog, trans-4-(trifluoromethyl)cinnamic acid , provides significant insight into this transformation. scribd.comresearchgate.net Upon UV irradiation in the solid state, single crystals of trans-4-(trifluoromethyl)cinnamic acid undergo photodimerization to form the corresponding cyclobutane dimer. scribd.com The progress of this heterogeneous reaction can be monitored using various spectroscopic techniques, such as UV-visible and FT-IR spectroscopy. The disappearance of the monomer's characteristic C=C bond absorption and the appearance of new peaks corresponding to the cyclobutane ring confirm the formation of the dimer. scribd.com

Kinetic studies of the photodimerization of α-trans-cinnamic acid have been analyzed using the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model, which describes reaction kinetics in the solid state that proceed via nucleation and growth. nih.gov Research on trans-4-(trifluoromethyl)cinnamic acid also indicates that the reaction kinetics can be effectively investigated using methods like thermogravimetric analysis, as the resulting dimer, 4,4'-ditrifluoromethyl truxinic acid, exhibits different thermal decomposition properties than the monomer.

The introduction of bulky and electron-withdrawing groups like trifluoromethyl, and by extension trifluoromethoxy, can influence the crystal packing and thereby the photoreactivity and the stereochemistry of the resulting cyclobutane product. nih.gov This makes the solid-state photochemistry of this compound a subject of interest for creating novel materials with specific photophysical properties.

Introduction of Other Substituents (e.g., Nitro, Fluoro) and their Synthetic Routes

The synthesis of this compound derivatives bearing additional substituents on the aromatic ring can be achieved through standard organic chemistry reactions, most commonly by starting with an appropriately substituted benzaldehyde.

General Synthetic Routes:

Two of the most prevalent methods for synthesizing cinnamic acids are the Perkin reaction and the Knoevenagel-Doebner condensation.

Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid. wikipedia.orgscienceinfo.comwikiwand.com To synthesize a substituted this compound, one would start with a substituted 4-(trifluoromethoxy)benzaldehyde. For example, reacting 2-nitro-4-(trifluoromethoxy)benzaldehyde with acetic anhydride and sodium acetate (B1210297) would yield 2-nitro-4-(trifluoromethoxy)cinnamic acid . longdom.org

Knoevenagel-Doebner Condensation: This method involves the reaction of an aromatic aldehyde with malonic acid in the presence of a weak base, such as pyridine and a catalytic amount of piperidine. rsc.org This is a highly versatile method for producing a wide range of substituted cinnamic acids. rsc.org

Synthesis of Nitro-Substituted Derivatives:

To obtain a nitro-substituted this compound, the most direct route is to use a nitro-substituted 4-(trifluoromethoxy)benzaldehyde as the starting material in a Perkin or Knoevenagel condensation. For instance, the synthesis of m-nitrocinnamic acid is well-documented via the Perkin reaction of m-nitrobenzaldehyde. orgsyn.org Similarly, 4-nitrocinnamic acid can be prepared from 4-nitrobenzaldehyde. chemicalbook.com Applying this logic, 3-nitro-4-(trifluoromethoxy)cinnamic acid could be synthesized from 3-nitro-4-(trifluoromethoxy)benzaldehyde and malonic acid. Direct nitration of this compound is less common as it can lead to a mixture of products and potential side reactions. researchgate.net

Synthesis of Fluoro-Substituted Derivatives:

The introduction of a fluorine atom onto the aromatic ring follows a similar synthetic strategy. For example, 3-fluoro-4-methoxycinnamic acid is a known compound, synthesized from 3-fluoro-4-methoxybenzaldehyde. biosynth.com Therefore, to prepare a compound like 2-fluoro-4-(trifluoromethoxy)cinnamic acid , the precursor 2-fluoro-4-(trifluoromethoxy)benzaldehyde would be subjected to a Knoevenagel-Doebner condensation with malonic acid. rsc.org The presence of additional fluorine substituents can influence the biological activity of the final compounds, as seen in various cinnamic acid derivatives evaluated for acetylcholinesterase and butyrylcholinesterase inhibition. nih.govresearchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Trifluoromethoxy Cinnamic Acid and Its Derivatives

Vibrational Spectroscopy: FTIR and FT-Raman Analyses and Assignments

FTIR Spectroscopy

The FTIR spectrum of cinnamic acid and its derivatives is characterized by several key absorption bands. For cinnamic acid itself, a broad band is observed in the region of 3400-2300 cm⁻¹, which arises from the O-H and C-H stretching vibrations. docbrown.info This broadness is attributed to hydrogen bonding involving the carboxylic acid group. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid functional group typically appears as a strong peak around 1680 cm⁻¹. docbrown.info This is distinct from the alkene C=C stretching vibration, which is found at approximately 1630 cm⁻¹. docbrown.info The presence of the trifluoromethoxy group in 4-(Trifluoromethoxy)cinnamic acid would be expected to introduce characteristic C-F stretching bands, typically in the 1350-1150 cm⁻¹ region. Studies on similar fluorinated compounds, such as 2,3,4,5,6-Pentafluoro-trans-cinnamic acid, have utilized FTIR spectroscopy in the 4000–400 cm⁻¹ range to investigate their vibrational frequencies. nih.gov

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. For instance, in 2,3,4,5,6-Pentafluoro-trans-cinnamic acid, Laser-Raman spectra have been recorded in the 4000-100 cm⁻¹ range. nih.gov In the case of cobra toxins, which are complex biomolecules, Raman signals at 1238 cm⁻¹ (amide III) and 1671 cm⁻¹ (amide I) have been used to identify the presence of anti-parallel beta-pleated sheet structures. nih.gov For this compound, FT-Raman would be valuable for observing the symmetric vibrations of the molecule, which can be weak or absent in the FTIR spectrum.

The following table summarizes the characteristic vibrational frequencies for cinnamic acid derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H (Carboxylic Acid) | Stretching | 3400-2300 (broad) | docbrown.info |

| C=O (Carboxylic Acid) | Stretching | ~1680 | docbrown.info |

| C=C (Alkene) | Stretching | ~1630 | docbrown.info |

| C-H (Aromatic/Alkene) | Stretching | Part of 3400-2300 broad band | docbrown.info |

| C-F (Trifluoromethoxy) | Stretching | 1350-1150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR Data Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of cinnamic acid derivatives provides key information about the protons in the molecule. For trans-4-(trifluoromethyl)cinnamic acid, a derivative of the subject compound, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals. chemicalbook.com The protons of the aromatic ring and the vinyl group are typically observed in the downfield region of the spectrum. The coupling constants between the vinyl protons can confirm the trans configuration of the double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the ¹³C NMR spectrum of trans-4-(trifluoromethyl)cinnamic acid in DMSO-d6, the carbonyl carbon of the carboxylic acid group is typically observed at the most downfield chemical shift. rsc.org The carbons of the aromatic ring and the vinyl group also show characteristic signals. The presence of the trifluoromethoxy group will influence the chemical shifts of the aromatic carbons due to its strong electron-withdrawing nature. For example, in a related compound, the carbon of the trifluoromethyl group shows a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. rsc.org

The following tables present typical ¹H and ¹³C NMR data for a related cinnamic acid derivative.

¹H NMR Data for a Cinnamic Acid Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H | 7.92 | d | 8.1 |

| Ar-H | 7.77 | d | 8.1 |

| -CH= | 7.69 | d | 16.1 |

| =CH- | 6.70 | d | 16.1 |

¹³C NMR Data for a Cinnamic Acid Derivative

| Carbon | Chemical Shift (ppm) |

| C=O | 167.42 |

| Ar-C | 142.59 |

| Ar-C | 133.55 |

| Ar-C | 131.85 |

| Ar-C | 130.11 |

| Ar-C-CF₃ | 126.19 (q) |

| -CH= | 123.53 |

| =CH- | 120.16 |

| CF₃ | 124.0 (q) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound, which aids in its structural confirmation.

The molecular weight of this compound is 232.1560 g/mol . nist.gov In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. For trans-cinnamic acid, the negative-ion electrospray ionization (ESI) mass spectrum is dominated by the molecular ion [M-H]⁻. researchgate.net Tandem mass spectrometry (MS/MS) of trans-cinnamic acid reveals a fragmentation pattern characterized by the consecutive loss of carbon dioxide (CO₂) and acetylene (B1199291) (C₂H₂). researchgate.net

For this compound, the fragmentation pattern would be influenced by the trifluoromethoxy group. The mass spectrum of 3-(Trifluoromethoxy)cinnamic acid is available in the NIST WebBook. nist.gov The fragmentation of hydroxycinnamic acid derivatives often involves the loss of the substituent groups from the aromatic ring. researchgate.netd-nb.info The trifluoromethoxy group could be lost as a radical or undergo rearrangement during fragmentation. High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the fragment ions, providing further confidence in the structural assignments.

The following table outlines the expected major ions in the mass spectrum of this compound.

| Ion | m/z (expected) | Description |

| [M]⁺ | 232 | Molecular Ion |

| [M-H]⁻ | 231 | Deprotonated Molecular Ion |

| [M-COOH]⁺ | 187 | Loss of carboxylic acid group |

| [M-OCF₃]⁺ | 147 | Loss of trifluoromethoxy group |

UV-Visible Spectroscopy for Electronic Transitions and Photoreactivity Monitoring

UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within this compound and monitoring its photoreactivity. The absorption of UV or visible light by a molecule leads to the promotion of an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

Cinnamic acid and its derivatives typically exhibit strong UV absorption due to the presence of the conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group. For trans-cinnamic acid, the maximum absorbance is observed at approximately 270 nm. researchgate.net The cis-isomer, on the other hand, has a maximum absorbance at a slightly shorter wavelength of around 262 nm. researchgate.net This difference allows for the use of UV spectroscopy to monitor the isomerization between the cis and trans forms.

The introduction of a trifluoromethoxy group at the 4-position of the phenyl ring is expected to influence the electronic transitions and thus the UV absorption spectrum. The specific wavelength of maximum absorbance (λmax) for this compound would provide insights into the extent of conjugation and the electronic effects of the substituent. UV spectroscopy can also be employed to monitor the degradation or transformation of the compound under various conditions, such as exposure to light. rsc.org

The following table summarizes the typical UV absorption data for cinnamic acid isomers.

| Compound | λmax (nm) | Solvent | Reference |

| trans-Cinnamic Acid | 270 | Not Specified | researchgate.net |

| cis-Cinnamic Acid | 262 | Not Specified | researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC, TLC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of cinnamic acid and its derivatives. nih.govrsc.orgscirp.org A common approach involves reverse-phase chromatography using a C18 column. nih.govscirp.org The mobile phase typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution, often containing an acid such as acetic acid to ensure the carboxylic acid group remains protonated. nih.govrsc.org Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm or 280 nm. nih.govscirp.org HPLC can be used to determine the purity of a sample of this compound and to quantify its concentration in various matrices. For instance, an HPLC method was developed to determine the concentration of cinnamic acid in rat plasma. nih.gov

Gas Chromatography (GC)

Gas chromatography is another technique that can be employed for the analysis of cinnamic acid derivatives. However, due to the relatively low volatility and polar nature of the carboxylic acid group, derivatization to a more volatile ester form may be necessary prior to GC analysis.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative analysis and purification of cinnamic acid derivatives. researchgate.netresearchgate.net A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of organic solvents serves as the mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The spots on the TLC plate can be visualized under UV light or by using a staining reagent. TLC is useful for monitoring the progress of a reaction, checking the purity of a sample, and for the initial separation of compounds from a mixture. researchgate.net

The following table provides an example of an HPLC method for the analysis of a related cinnamic acid.

| Parameter | Condition | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Methanol-acetonitrile-2% glacial acetic acid (10:22:70, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | scirp.org |

| Detection | UV at 254 nm | nih.gov |

| Retention Time | Varies depending on the specific compound and conditions |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about the crystal structure of this compound. Single-crystal X-ray diffraction allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

For cinnamic acid and its derivatives, X-ray diffraction studies have been instrumental in understanding their solid-state packing and how this influences their physical and chemical properties. bris.ac.uk The crystal structure reveals how the molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. For example, in many cinnamic acid derivatives, the carboxylic acid groups form hydrogen-bonded dimers. The trifluoromethoxy group in this compound will likely influence the crystal packing through dipole-dipole interactions and potentially weak hydrogen bonds involving the fluorine atoms.

Powder X-ray diffraction (PXRD) is another valuable technique that can be used to identify the crystalline form of a compound and to assess its purity. The PXRD pattern is a fingerprint of a specific crystalline solid.

The following table summarizes the type of information obtained from X-ray diffraction studies.

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise positions of all atoms within the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Interactions | The nature and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

| Crystal Packing | The overall arrangement of molecules in the crystal. |

Computational and Theoretical Investigations of 4 Trifluoromethoxy Cinnamic Acid

Quantum Chemical Calculations: DFT, Frontier Molecular Orbital (FMO) Analysis, and Natural Bond Orbital (NBO) Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives like trans-4-(Trifluoromethyl)cinnamic acid, Density Functional Theory (DFT) has been employed to investigate its structural and electronic characteristics. niscpr.res.in

Density Functional Theory (DFT): DFT is a robust method for calculating the electronic structure of molecules. nih.gov For the related compound trans-4-(Trifluoromethyl)cinnamic acid, geometrical parameters were computed using the DFT/B3LYP method with a 6-311++G(d,p) basis set. niscpr.res.in This level of theory is effective for calculating electron density and predicting molecular geometry. niscpr.res.in DFT calculations also allow for the simulation of vibrational spectra (FTIR and FT-Raman), with results showing good correlation with experimental data. niscpr.res.in

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can facilitate intramolecular charge transfer. nih.govnih.gov In the study of trans-4-(Trifluoromethyl)cinnamic acid, FMO analysis was a key component of the computational investigation. niscpr.res.in

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into the charge delocalization and hyper-conjugative interactions within a molecule. niscpr.res.in It examines the interactions between filled orbitals of electron donors and empty orbitals of electron acceptors, which are crucial for molecular stability. This analysis helps to understand the stability arising from π →π* electron transitions in compounds like cinnamic acid derivatives. niscpr.res.in

| Computational Method | Purpose | Key Parameters Investigated |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and optimized geometry. | Geometrical parameters (bond lengths, angles), Vibrational frequencies. niscpr.res.inniscpr.res.in |

| Frontier Molecular Orbital (FMO) Analysis | Assessment of chemical reactivity and electronic properties. | HOMO energy, LUMO energy, HOMO-LUMO energy gap. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Evaluation of intramolecular charge transfer and stability. | Hyper-conjugative interactions, charge delocalization. niscpr.res.in |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is instrumental in identifying potential drug candidates by simulating the interaction between a small molecule and the binding site of a receptor. nih.gov

For the related compound, trans-4-(Trifluoromethyl)cinnamic acid, molecular docking studies revealed a strong interaction with the histone deacetylase 8 (HDAC8) enzyme. niscpr.res.in The simulation predicted a high binding energy, suggesting that the compound could act as an inhibitor for this target. niscpr.res.inniscpr.res.in HDACs are considered important therapeutic targets, particularly in cancer research. niscpr.res.in The binding affinity is typically measured by the binding energy, where a more negative value indicates a stronger interaction. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Significance |

|---|---|---|---|

| trans-4-(Trifluoromethyl)cinnamic acid | Histone Deacetylase 8 (HDAC8) | -6.10 | Indicates strong binding affinity and potential inhibitory activity. niscpr.res.inniscpr.res.in |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex in a dynamic, solvated environment that mimics physiological conditions. nih.govresearchgate.net An MD simulation tracks the movements of atoms over time, providing insights into the conformational stability of the complex and the persistence of key interactions, such as hydrogen bonds. nih.gov

While specific MD simulation data for 4-(Trifluoromethoxy)cinnamic acid is not available in the provided results, the methodology is standard for evaluating cinnamic acid derivatives. nih.govnih.gov Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked pose. A stable RMSD value over the simulation time (e.g., 10-100 ns) suggests the complex is stable. nih.govajchem-a.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues in the protein, highlighting flexible regions that may be involved in ligand binding. nih.gov

Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and protein are monitored to confirm the stability of the binding interaction. nih.gov

| MD Simulation Parameter | Information Provided |

|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the overall stability of the ligand-protein complex over time. nih.govajchem-a.com |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein upon ligand binding. nih.gov |

| Radius of Gyration (RoG) | Measures the compactness and structural integrity of the protein. nih.gov |

| Solvent Accessible Surface Area (SASA) | Evaluates changes in the protein's surface exposure to the solvent. nih.govajchem-a.com |

| Hydrogen Bond Analysis | Confirms the persistence of key binding interactions. nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds. These models establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

SAR: Provides qualitative insights into how different functional groups on a molecule contribute to its activity. For instance, modifying the trifluoromethoxy group or the carboxylic acid function on the cinnamic acid scaffold would allow researchers to understand their role in binding to a target like HDAC8.

QSAR: Develops a mathematical model that quantitatively predicts the activity of new derivatives. nih.gov The model is built using a "training set" of compounds with known activities and is validated using a "test set." nih.gov Statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²) are used to assess the model's predictive power. nih.govnih.gov Such models can guide the synthesis of new derivatives of this compound with potentially enhanced potency. nih.gov

| Modeling Step | Description | Key Metrics |

|---|---|---|

| Data Set Preparation | A diverse set of compounds with measured biological activity is collected and split into training and test sets. nih.gov | - |

| Descriptor Calculation | Molecular descriptors (e.g., physicochemical, topological) are calculated for each compound. | - |

| Model Generation | A mathematical equation relating descriptors to activity is created using methods like machine learning. nih.gov | - |

| Model Validation | The model's predictive ability is assessed using the test set and statistical validation. nih.gov | R², Q², RMSE (Root Mean Square Error). nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a crucial part of the early drug discovery process, used to evaluate the drug-likeness and potential safety issues of a compound before costly synthesis and testing. researchgate.netnih.gov These computational models predict key pharmacokinetic and toxicological properties.

For the related compound trans-4-(Trifluoromethyl)cinnamic acid, an ADMET analysis was performed to assess its drug-likeness. niscpr.res.inniscpr.res.in Such analyses typically evaluate compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Other predicted properties can include blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity risks like mutagenicity. researchgate.netnih.gov

| ADMET Property | Description | Importance in Drug Discovery |

|---|---|---|

| Absorption | Predicts gastrointestinal absorption and oral bioavailability. Often assessed using Lipinski's Rule of Five. nih.gov | Determines the potential for oral administration. |

| Distribution | Estimates parameters like plasma protein binding and blood-brain barrier (BBB) penetration. nih.gov | Affects where the drug travels in the body and its availability to act on the target. |

| Metabolism | Predicts the likelihood of the compound being a substrate or inhibitor of key metabolic enzymes like CYP450 isoforms. nih.gov | Crucial for understanding drug-drug interactions and clearance rate. |

| Excretion | Relates to how the compound and its metabolites are removed from the body. | Influences dosing frequency and potential for accumulation. |

| Toxicity | Predicts potential risks such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), or organ toxicity. nih.gov | Essential for early identification of safety liabilities. nih.gov |

Biological Activities and Pharmacological Mechanisms of 4 Trifluoromethoxy Cinnamic Acid and Its Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 4-(Trifluoromethoxy)cinnamic acid have demonstrated significant potential in the realm of oncology, exhibiting various mechanisms that contribute to their anticancer and antiproliferative effects.

Mechanisms of Action in Cancer Cell Lines (e.g., DNA Damage, Cell Cycle Arrest, Apoptosis Induction)

Cinnamic acid and its derivatives are known to exert their anticancer effects through multiple pathways, including the induction of DNA damage, cell cycle arrest, and apoptosis. While direct studies on this compound are limited, the broader class of cinnamic acid derivatives has been shown to cause DNA breakage, which subsequently leads to cell cycle arrest and the activation of apoptotic pathways.

For instance, studies on other cinnamic acid derivatives have shown that they can induce a G1 cell cycle arrest and increase apoptotic cell death in colon tumor cell lines. This is often accompanied by the cleavage of PARP and the modulation of the p53/p21 axis, indicating interference with DNA integrity in cancer cells. The upregulation of p21 is a key factor involved in both cell cycle arrest and the induction of apoptosis.

Histone Deacetylase (HDAC) Inhibition

Compounds containing a trifluoromethyl ketone group have been identified as inhibitors of histone deacetylases (HDACs). This is significant because HDACs are crucial enzymes in the regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. The trifluoromethyl ketone moiety can exhibit different mechanisms of action depending on the HDAC isoform. For example, some trifluoromethyl ketone-containing compounds have shown a fast-on–fast-off mechanism against class-IIa HDACs, while displaying slow-binding mechanisms against class-I and class-IIb enzymes.

Furthermore, novel cinnamic hydroxamates have been synthesized and identified as histone deacetylase inhibitors. One study identified a specific cinnamic hydroxamate compound as a dose-dependent inhibitor of Hsp90(α/β)/p23 interactions, which are regulated by HDAC6. This compound also led to the upregulation of p21(waf1) and increased levels of acetylated histone H3, consistent with HDAC inhibition.

Modulation of Signaling Pathways (e.g., MAPK/ERK)

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of the MAPK/ERK pathway is a common feature in many cancers.

Derivatives of cinnamic acid have been shown to modulate this pathway. For example, a study on methoxylated cinnamic acid esters demonstrated their ability to reduce the expression of phosphorylated-ERK, thereby inhibiting the proliferation of lung adenocarcinoma cells. While this study did not specifically use this compound, it highlights the potential for cinnamic acid derivatives to target the MAPK/ERK signaling pathway. Another study on 3,4,5-trimethoxycinnamic acid derivatives found that they did not affect the stress-induced protein expression of phospho-extracellular signal-regulated kinase (pERK) in rats, suggesting that the modulation of this pathway can be specific to the derivative's structure.

Antimetastatic and Anti-Invasive Effects

The metastatic spread of cancer is a major cause of mortality. Cinnamic acid and its derivatives have been investigated for their ability to inhibit cancer cell migration and invasion. Studies have shown that both cis- and trans-cinnamic acids can inhibit the invasive behavior of lung adenocarcinoma A549 cells. This anti-invasive effect is often linked to the downregulation of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.

The modulation of the MAPK/ERK pathway by cinnamic acid derivatives is also implicated in their antimetastatic effects, as this pathway plays a role in regulating cell migration and invasion.

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have shown promise as antimicrobial agents against a range of pathogenic bacteria.

Antibacterial Efficacy and Mechanisms (e.g., against MRSA, E. faecalis, M. smegmatis, M. marinum, Xanthomonas oryzae)

A study on a series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid revealed significant antibacterial activity. These compounds were tested against reference strains of Staphylococcus aureus and Enterococcus faecalis, as well as resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE).

The study also evaluated the in vitro activity of these compounds against Mycobacterium smegmatis and M. marinum. The N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides of a related difluoromethyl cinnamoyl compound were found to be the most active and selective against Mycobacterium smegmatis, with Minimum Inhibitory Concentrations (MICs) of 8 µg/mL. M. smegmatis is often used as a non-pathogenic model for M. tuberculosis, suggesting the potential of these compounds as antitubercular agents.

Furthermore, derivatives of cinnamic acid have been shown to inhibit the Type III Secretion System (T3SS) of Xanthomonas oryzae pv. oryzae, a pathogen that causes bacterial leaf blight in rice. This inhibition occurs through the HrpG-HrpX regulatory cascade, presenting a novel mechanism for controlling this plant pathogen.

Antifungal Efficacy against Plant Pathogenic Fungi

Cinnamic acid and its derivatives have demonstrated significant potential as antifungal agents for plant protection, owing to their high activity, simple structures, and environmentally friendly characteristics. plos.org Research into a series of cinnamic acid esters has revealed that their antifungal efficacy is influenced by the substitution patterns on the phenyl ring and the nature of the alkyl group in the alcohol moiety. plos.org

In vitro studies using the mycelium growth rate method have evaluated these compounds against various plant pathogenic fungi. plos.org Many derivatives exhibit notable inhibitory activity. For instance, certain cinnamic acid esters have shown potent activity against fungi such as Fusarium solani, Pyricularia grisea, Fusarium oxysporum, and Colletotrichum gloeosporioides. plos.orgusda.gov The mechanism of action for some cinnamic acid derivatives involves the inhibition of benzoate 4-hydroxylase (CYP53), an enzyme unique to fungi and crucial for the detoxification of benzoate, a key intermediate in fungal aromatic compound metabolism. nih.govresearchgate.net This targeted inhibition makes these compounds promising candidates for the development of new fungicides. nih.govresearchgate.net

| Compound | Target Fungus | EC₅₀ (μg/mL) |

|---|---|---|

| Compound A4 (a cinnamic acid ester derivative) | F. solani | 17.8 - 19.8 |

| Compound A25 (a cinnamic acid ester derivative) | F. solani | 17.8 - 19.8 |

| Compound C2 (a cinnamic acid ester derivative) | F. solani | 17.8 - 19.8 |

| Compound C1 (a cinnamic acid ester derivative) | P. grisea | 15.4 |

| Compound C2 (a cinnamic acid ester derivative) | P. grisea | 17.0 |

Antiviral Potential (e.g., anti-HBV activity)

Derivatives of cinnamic acid have been investigated for their antiviral properties, including activity against the Hepatitis B Virus (HBV). medchemexpress.comnih.gov Natural metabolites derived from traditional botanical drugs, which include phenolic acids like cinnamic acid derivatives, have shown significant anti-HBV effects. frontiersin.org These compounds can influence the expression and function of host and viral genes, offering a different mechanism of action compared to conventional nucleoside analogues. frontiersin.org

Specific dicaffeoylquinic acid derivatives, which are structurally related to cinnamic acid, have been shown to suppress the production of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg). nih.gov For example, 3,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid significantly inhibited HBsAg and HBeAg expression in both cell cultures (HepG2 2.2.15) and HBV transgenic mice. nih.gov Their mechanism is linked to a marked decrease in HBV cccDNA content and an increase in heme oxygenase-1 (HO-1) expression. nih.gov Other related compounds, such as chlorogenic acid and caffeic acid, have also demonstrated the ability to inhibit HBsAg production and HBV DNA replication. nih.gov

While direct studies on this compound are limited in this specific context, the broader class of cinnamic acid derivatives shows promise as a source for novel anti-HBV therapeutics. nih.govfrontiersin.org Research has also been conducted on other viruses, such as Hepatitis C Virus (HCV), where synthetic cinnamic acid derivatives were found to suppress viral replication across multiple genotypes. nih.gov The antiviral mechanism in that case was linked to the induction of oxidative stress. nih.gov

| Compound | Target | Effect | Reported Inhibitory Rate |

|---|---|---|---|

| 3,4-O-dicaffeoylquinic acid | HBsAg / HBeAg | Suppression of antigen production | 89.96% / 86.9% |

| 3,5-O-dicaffeoylquinic acid | HBsAg / HBeAg | Suppression of antigen production | 81.01% / 72.9% |

| Chlorogenic acid | HBsAg / HBV-DNA | Inhibition of production and replication | Not specified |

| Caffeic acid | HBsAg / HBV-DNA | Inhibition of production and replication | Not specified |

Enzyme Inhibition Studies

Phenylalanine Ammonia-Lyase (PAL) Inhibition

Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.org The product of this reaction, trans-cinnamic acid, and its derivatives can act as feedback inhibitors of PAL. wikipedia.orgias.ac.in This inhibition is a key regulatory mechanism in phenylpropanoid metabolism in higher plants. elsevierpure.com

Proton Pump (H+/K+-ATPase) Inhibition

Information regarding the specific inhibition of the H+/K+-ATPase proton pump by this compound or its closely related derivatives is not extensively documented in publicly available research. Further investigation is required to determine any potential activity in this area.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation. nih.govresearchgate.net Cinnamic acid and its derivatives have been identified as a class of compounds with tyrosinase inhibitory potential. nih.govnorthumbria.ac.uk The inhibitory activity is highly dependent on the substituents on the cinnamic acid scaffold. researchgate.net

Studies have shown that while some derivatives like 2-hydroxycinnamic acid act as inhibitors, others such as 3-hydroxycinnamic and 4-hydroxycinnamic acid can also serve as substrates for the enzyme. northumbria.ac.uk The introduction of certain functional groups can significantly enhance inhibitory potency. For example, a cinnamic acid–eugenol ester derivative (compound c27) demonstrated significantly stronger tyrosinase inhibitory activity than the parent compounds and the positive control, kojic acid. nih.gov Kinetic analyses have revealed that cinnamic acid derivatives can act as mixed-type or competitive inhibitors of tyrosinase. mdpi.com The structural features of this compound could potentially allow it to interact with the active site of tyrosinase, but specific experimental data is needed to confirm its efficacy and mechanism.

| Compound | Tyrosinase Inhibitory Activity (IC₅₀) |

|---|---|

| Compound c27 (a cinnamic acid–eugenol ester) | 3.07 ± 0.28 μM |

| Cinnamic acid (parent compound) | 201.4 ± 5.3 μM |

| Eugenol (parent compound) | 5521 ± 25 μM |

| Kojic acid (positive control) | 14.15 ± 0.46 μM |

| p-Coumaric acid | 115.6 μM |

| Isoferulic acid | 114.9 μM |

Cholinesterase Inhibitory Activity

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for the management of Alzheimer's disease. mdpi.commdpi.com Cinnamic acid derivatives have emerged as a promising scaffold for the design of new cholinesterase inhibitors. nih.govrsc.org

A study involving a series of fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain revealed potent AChE inhibitory activity. nih.gov The presence of the tertiary amine moiety was crucial for the activity, as the parent compounds without it were largely inactive. nih.gov The position of the halogen substituent on the phenyl ring significantly affected both the potency and selectivity. Para-substituted compounds generally showed potent activity against AChE and poor activity against BChE, while ortho-substituted analogs had the opposite effect. nih.gov One of the most potent compounds identified was a para-chloro-substituted derivative with a piperidine side chain (compound 6d), which exhibited an IC₅₀ value of 1.11 µM for AChE and high selectivity over BChE. nih.gov

Another study on 3,4,5-trimethoxycinnamic acid esters also demonstrated moderate cholinesterase inhibitory activity. The most active compound, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, showed an IC₅₀ of 46.18 µM against AChE and 32.46 µM against BChE, acting as a mixed-type inhibitor. mdpi.com These findings highlight the potential of modifying the cinnamic acid structure, including through halogenation like the trifluoromethoxy group, to develop effective and selective cholinesterase inhibitors. mdpi.comnih.gov

| Compound Type/Example | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity (AChE/BChE) |

|---|---|---|---|

| Compound 6d (p-chloro, piperidine side chain) | 1.11 ± 0.08 | > 50 | > 46.58 |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 | 0.70 |

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | > 100 | 60.11 | - |

Antioxidant Properties and Mechanisms

Cinnamic acid and its derivatives are recognized for their significant antioxidant properties, which contribute to their potential health benefits. biomedres.usnih.gov These compounds combat oxidative stress, a condition implicated in various degenerative diseases, through multiple mechanisms. nih.gov The antioxidant capacity of cinnamic acid derivatives is largely influenced by the substituents on the aryl ring. mdpi.com Derivatives containing phenolic hydroxyl groups, in particular, are known for their strong free-radical scavenging capabilities. biomedres.usnih.gov

Radical Scavenging Activity (e.g., DPPH, ABTS, Hydroxyl Radical)

The primary mechanism of antioxidant action for many cinnamic acid derivatives is their ability to donate a hydrogen atom or an electron to neutralize free radicals. This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydroxyl radical scavenging tests. mdpi.com

Studies on various substituted cinnamic acids have demonstrated their effectiveness in scavenging these radicals. For instance, a series of novel cinnamic acid derivatives showed moderate interaction with DPPH (30–48% inhibition at 100 µM) but were potent scavengers of hydroxyl radicals (72–100% inhibition at 100 µM) and ABTS radicals (24–83% inhibition at 100 µM). mdpi.com The scavenging effect is often concentration-dependent, with increased activity observed at higher concentrations of the compound. biomedres.us The chemical structure, particularly the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring, plays a crucial role in the radical scavenging potential. nih.govspkx.net.cn For example, derivatives with ortho-dihydroxyl groups, such as caffeic acid, exhibit strong radical scavenging activities. nih.gov

| Compound/Derivative | Assay | Activity/Result | Reference |

|---|---|---|---|

| Cinnamic Acid | DPPH (IC50) | 0.18 µg/mL | biomedres.us |

| Acetyl Cinnamic Acid Derivative | DPPH (IC50) | 0.16 µg/mL | biomedres.us |

| General Cinnamic Acid Derivatives | DPPH (% Inhibition at 100 µM) | 30-48% | mdpi.com |

| General Cinnamic Acid Derivatives | Hydroxyl Radical (% Inhibition at 100 µM) | 72-100% | mdpi.com |

| General Cinnamic Acid Derivatives | ABTS (% Inhibition at 100 µM) | 24-83% | mdpi.com |

Modulation of Endogenous Antioxidant Enzymes (e.g., SOD, GSH, GPx, GR)

Beyond direct radical scavenging, cinnamic acid and its derivatives can bolster the body's intrinsic antioxidant defense system by modulating the activity of endogenous antioxidant enzymes. nih.govmdpi.com These enzymes, including superoxide dismutase (SOD), glutathione (GSH), glutathione peroxidase (GPx), and glutathione reductase (GR), are critical for neutralizing reactive oxygen species (ROS). nih.govscivisionpub.com

Studies have shown that treatment with cinnamic acid can mitigate oxidative stress by enhancing the levels of SOD and GSH in liver tissue. mdpi.com Similarly, derivatives like ferulic acid and sinapic acid can indirectly increase the expression of various endogenous antioxidant enzymes. nih.gov This modulation helps to restore the balance between oxidants and antioxidants, providing cellular protection against oxidative damage. nih.gov For instance, p-coumaroyl alphitolic acid, a cinnamic acid derivative, was found to increase levels of GSH, GPx, and catalase (CAT) in the blood of rats. scivisionpub.com

| Treatment Group | Superoxide Dismutase (SOD) Level | Glutathione (GSH) Level | Reference |

|---|---|---|---|

| Control + CA (40 mg/kg) | +26.09% increase | +25.71% increase | mdpi.com |

| HFD + CA (20 mg/kg) | Significantly enhanced vs. HFD | Significantly enhanced vs. HFD | mdpi.com |

| HFD + CA (40 mg/kg) | Significantly enhanced vs. HFD | Significantly enhanced vs. HFD | mdpi.com |

Nrf2/Keap1 Signaling Pathway Activation

The Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway is a master regulator of the cellular antioxidant response. nih.govnih.gov Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, promoting its degradation. nih.gov In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov

Cinnamic acid has been demonstrated to activate this protective pathway. In a study on high-fat diet-induced liver injury, cinnamic acid treatment led to the downregulation of Keap1 and an increase in the mRNA and nuclear translocation of Nrf2. mdpi.com This activation of the Nrf2 pathway subsequently enhances the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). mdpi.comnih.gov Similarly, 3,4,5-Trihydroxycinnamic acid has been shown to upregulate the activation of Nrf2 and the expression of antioxidant proteins HO-1 and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This mechanism is a key component of the indirect antioxidant activity of these compounds, providing a sustained defense against oxidative stress. mdpi.comresearchgate.net

Other Pharmacological Activities

Anti-inflammatory Effects

Inflammation is a complex biological response that is closely linked with oxidative stress. mdpi.com Cinnamic acid and its derivatives possess potent anti-inflammatory properties. biomedres.usmdpi.com They can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. nih.govmdpi.com For example, cinnamic acid has been shown to attenuate inflammation in the adipose tissue, liver, and hypothalamus in diet-induced obese mice. mdpi.com

Derivatives such as 3,4,5-Trihydroxycinnamic acid (THCA) have demonstrated anti-inflammatory activity by reducing the secretion and mRNA expression of pro-inflammatory cytokines and chemokines like IL-6 and IL-8. nih.govresearchgate.net The mechanism often involves the inhibition of key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which is a central regulator of inflammation. nih.govnih.gov By inhibiting the activation of NF-κB, these compounds can suppress the expression of numerous inflammatory genes, thereby exerting their anti-inflammatory effects. mdpi.comnih.gov

Hepatoprotective Effects

Cinnamic acid and its derivatives have demonstrated notable hepatoprotective properties in various experimental models. While research specifically isolating this compound is limited, studies on closely related derivatives provide significant insights into the potential of this class of compounds to protect the liver from injury.

Derivatives such as p-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid have been reported to possess hepatoprotective effects. researchgate.net The broader family of cinnamic acid derivatives (CADs) has been shown to mitigate the impacts of various hepatotoxic agents in experimental settings, including damage induced by carbon tetrachloride (CCl₄). nih.gov

In a murine model of acute liver damage induced by CCl₄, the administration of cinnamic acid derivatives LQM717 and LQM755 resulted in reduced inflammation, necrosis, and steatosis. nih.govresearchgate.net These compounds helped to normalize key parameters of hepatocellular function that are typically elevated in liver damage. For instance, LQM755 offered partial protection against increases in alanine transaminase (ALT) and alkaline phosphatase (ALP) and completely prevented elevations in gamma-glutamyl transferase (GGT), as well as total and direct bilirubin. nih.govresearchgate.net Furthermore, these derivatives partially prevented the depletion of liver glycogen and the reduction of serum albumin, which are indicators of liver dysfunction. nih.govresearchgate.net

The proposed mechanisms for these hepatoprotective actions involve the modulation of various signaling pathways. For example, some cinnamic acid hybrids are known to inhibit inflammatory pathways such as Akt/NF-κB and MAPK signaling. nih.gov Research on cinnamic acid itself in high-fat diet-induced liver injury models suggests that it can suppress inflammatory mediators, including TNF-α, IL-6, and NF-κB, while also mitigating oxidative stress by enhancing levels of superoxide dismutase (SOD) and glutathione (GSH). nih.gov

Table 1: Effects of Cinnamic Acid Derivatives on Liver Function Parameters in a CCl₄-Induced Injury Model

| Parameter | Effect of LQM755 Pretreatment | Effect of LQM717 Pretreatment |

|---|---|---|

| Alanine Transaminase (ALT) | Partial Protection | Partial Protection |

| Alkaline Phosphatase (ALP) | Partial Protection | Partial Protection |

| Gamma-Glutamyl Transferase (GGT) | Complete Prevention of Elevation | Partial Prevention |

| Total and Direct Bilirubin | Complete Prevention of Elevation | Partial Prevention |

| Serum Albumin | Complete Prevention of Reduction | Partial Prevention |

| Liver Glycogen | Partial Prevention of Depletion | Partial Prevention of Depletion |

Data sourced from studies on CCl₄-induced acute liver injury in rats. nih.govresearchgate.net

Anti-neurodegenerative Effects

Cinnamic acid derivatives are emerging as a promising class of compounds with the potential to combat neurodegenerative diseases. benthamscience.com Their mechanisms of action are often multifactorial, involving anti-inflammatory, antioxidant, and anti-amyloid properties. benthamscience.com

Specific derivatives, such as p-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid, have been identified as having anti-neurodegenerative effects. researchgate.net While direct studies on this compound are not widely available, the activities of other derivatives highlight the therapeutic potential of this chemical scaffold. For instance, cinnamic aldehyde, a key component of cinnamon, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by preventing the death of dopaminergic neurons. nih.gov The mechanism in that study was linked to the inhibition of autophagy, a cellular process that can be dysregulated in neurodegenerative disorders. nih.gov

The neuroprotective effects of phenolic acids, the class to which cinnamic acids belong, have been reviewed extensively. They are known to counteract neuroinflammation, apoptosis (programmed cell death), and glutamate-induced toxicity. scienceopen.com Ferulic acid, a derivative of cinnamic acid, has been shown in a rat model of Parkinson's disease to prevent the loss of dopaminergic neurons, restore levels of antioxidant enzymes like SOD and catalase (CAT), and reduce the activity of pro-inflammatory enzymes such as COX-2 and iNOS. scienceopen.com These findings suggest that cinnamic acid derivatives can protect neurons by mitigating oxidative stress and inflammation, which are key pathological features of many neurodegenerative conditions. scienceopen.comresearchgate.net

Anti-diabetic Effects

The potential of cinnamic acid and its derivatives in the management of diabetes and its complications has been a subject of significant research. semanticscholar.orgnih.govmdpi.com These compounds have been shown to exert beneficial effects through various mechanisms, including the stimulation of insulin secretion, enhancement of glucose uptake, and delay of carbohydrate absorption. nih.govresearchgate.net

One of the key mechanisms is the modulation of insulin secretion from pancreatic β-cells. For example, p-methoxycinnamic acid has been demonstrated to lower plasma glucose concentrations by increasing plasma insulin levels in both normal and streptozotocin-induced diabetic rats. nih.gov This suggests an ability to improve β-cell functionality. Caffeic acid, another derivative, enhances glucose-induced insulin secretion. nih.gov

Furthermore, certain cinnamide derivatives act as α-glucosidase inhibitors. ugm.ac.id This enzyme is located in the intestine and is responsible for breaking down complex carbohydrates into simple sugars. By inhibiting α-glucosidase, these compounds can delay the absorption of glucose from the diet, thereby helping to manage post-meal blood glucose spikes. semanticscholar.org The collective evidence from in vitro and animal models points to the multi-target anti-diabetic potential of the cinnamic acid family of compounds. nih.gov

Anti-parasitic Weed Activity (e.g., Cuscuta campestris)

Derivatives of cinnamic acid have shown significant phytotoxic activity against parasitic weeds, such as Cuscuta campestris (field dodder). nih.gov This is a critical area of research as Cuscuta species can cause severe yield losses in a wide range of agricultural crops. mdpi.com

A structure-activity relationship (SAR) study investigating trans-cinnamic acid and 24 of its analogs revealed that specific structural modifications could enhance its herbicidal action. Among the derivatives that showed enhanced growth inhibition of C. campestris seedlings was trans-4-(trifluoromethyl)cinnamic acid. nih.gov This finding is particularly relevant as it points to the potential efficacy of trifluoromethyl-substituted cinnamic acids against this parasitic plant. Another study on hydrocinnamic acid (a related compound) and its analogues also identified 4-(trifluoromethyl)hydrocinnamic acid as having phytotoxic activity against Cuscuta. mdpi.com

Cinnamic acid and its derivatives are naturally occurring allelochemicals that can interfere with the growth of other plants. mdpi.comresearchgate.net The inhibitory activity of these compounds against Cuscuta seedlings is a promising avenue for the development of natural and sustainable herbicides. nih.gov The research indicates that the presence and position of halogenated substituents, such as a trifluoromethyl group, on the benzene ring are important for the compound's bioactivity. nih.govresearchgate.net

**Table 2: Relative Activity of Cinnamic Acid Derivatives Against *Cuscuta campestris***

| Compound | Activity Compared to trans-Cinnamic Acid |

|---|---|

| trans-4-(trifluoromethyl)cinnamic acid | Enhanced Growth Inhibition |

| Hydrocinnamic acid | Enhanced Growth Inhibition |

| trans-3-chlorocinnamic acid | Enhanced Growth Inhibition |

| trans-4-chlorocinnamic acid | Enhanced Growth Inhibition |

| trans-4-bromocinnamic acid | Enhanced Growth Inhibition |

| Methyl trans-cinnamate | Enhanced Growth Inhibition |

Data derived from an in vitro structure-activity relationship study on C. campestris seedlings. nih.gov

Gastroprotective Effects (e.g., against gastric lesions)

Cinnamic acid derivatives, including those with trifluoromethyl substitutions, have been investigated for their protective effects against gastric lesions. researchgate.netkoreamed.org Gastric lesions can be caused by various factors, including excessive gastric acid production and delayed gastric emptying. koreamed.org

A study evaluating a series of cinnamic acid derivatives found that trans-4-(trifluoromethyl)cinnamic acid, along with several other derivatives, improved delayed gastric emptying compared to a control group. koreamed.org This is a significant mechanism, as stasis of gastric contents can contribute to mucosal injury.

Another key gastroprotective mechanism identified for this class of compounds is the inhibition of the proton pump (H⁺/K⁺-ATPase). koreamed.org This enzyme is located in the parietal cells of the gastric mucosa and is directly responsible for secreting gastric acid. By inhibiting this pump, cinnamic acid derivatives can reduce gastric acid secretion, a primary therapeutic target for preventing and treating gastritis and ulcers. The study confirmed that trans-4-(trifluoromethyl)cinnamic acid was among the derivatives that inhibited the H⁺/K⁺-ATPase. koreamed.org This direct action on a key aggressive factor in the stomach underscores the therapeutic potential of these compounds in maintaining gastric mucosal integrity. nih.govnih.gov

Potential for Antiepileptic Activity

Recent research has highlighted the potential of halogen-substituted cinnamic acid derivatives as a new class of anticonvulsant agents. nih.gov Epilepsy is a common neurological disorder, and there is a continuous need for novel drugs with improved efficacy and lower toxicity. nih.govresearchgate.net

In a screening of twelve different cinnamic acid derivatives substituted with fluorine, chlorine, bromine, or trifluoromethyl groups, 4-trifluoromethylcinnamic acid was identified as one of the most promising compounds. nih.gov This derivative demonstrated outstanding anticonvulsant activity in the maximal electroshock seizure (MES) test, a standard preclinical model for screening antiepileptic drugs. nih.govresearchgate.net

Crucially, this activity was coupled with low neurotoxicity. The study determined the median effective dose (ED₅₀) and the median toxic dose (TD₅₀) to establish a protective index. 4-trifluoromethylcinnamic acid exhibited an ED₅₀ of 70.65 mg/kg in the MES test, while its TD₅₀ was greater than 500 mg/kg, indicating a favorable safety profile. nih.govresearchgate.net The results suggest that substitution with a halogen-containing group at the 4-position of the cinnamic acid benzene ring is beneficial for anticonvulsant activity. nih.gov

Table 3: Anticonvulsant Profile of Selected 4-Substituted Cinnamic Acid Derivatives

| Compound | MES ED₅₀ (mg/kg) | TD₅₀ (mg/kg) |

|---|---|---|

| 4-fluorocinnamic acid | 47.36 | >500 |

| 4-chlorocinnamic acid | 75.72 | >500 |

| 4-trifluoromethylcinnamic acid | 70.65 | >500 |

Data from anticonvulsant screening in mice using the maximal electroshock seizure (MES) and rotarod (neurotoxicity) tests. nih.govresearchgate.net